molecular formula C7H5BrFNO B1526668 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS No. 1026665-80-4

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Cat. No. B1526668
M. Wt: 218.02 g/mol
InChI Key: ROMBETKIORDASQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-fluoropyridin-2-yl)ethanone” is a small molecule organic compound that has been the focus of significant research in recent years due to its potential applications in various fields of research and industry. It is a useful research chemical compound .


Molecular Structure Analysis

The molecular formula of “2-Bromo-1-(5-fluoropyridin-2-yl)ethanone” is C7H5BrFNO . The molecular weight is 218.02 g/mol. The SMILES string is CC(=O)c1ncc(Br)cc1F .


Physical And Chemical Properties Analysis

The boiling point of “2-Bromo-1-(5-fluoropyridin-2-yl)ethanone” is predicted to be 249.2±25.0 °C . The predicted density is 1.656±0.06 g/cm3 .

Safety And Hazards

The safety information available indicates that “2-Bromo-1-(5-fluoropyridin-2-yl)ethanone” is classified as Acute Tox. 4 Oral . The signal word is “Warning” and the hazard statement is H302 .

properties

IUPAC Name

2-bromo-1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBETKIORDASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (200 mg, 1 mmol) was added to a mixture of 2-(1-ethoxyvinyl)-5-fluoropyridine (200 mg, 1 mmol) in THF (6 mL) and water (2 mL). The reaction mixture was stirred at room temperature for 15 min., diluted with EtOAc and washed with brine. The combined organic layer was dried with MgSO4, filtered and concentrated to give 2-bromo-1-(5-fluoropyridin-2-yl)ethanone as a clear oil, which was used in the next step.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
2-(1-ethoxyvinyl)-5-fluoropyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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